
3-Hydroxy-2-nitrobenzene-1-sulfonyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2-nitrobenzene-1-sulfonyl Chloride is an organic compound with the molecular formula C6H4ClNO5S. It is a derivative of benzene, characterized by the presence of hydroxyl, nitro, and sulfonyl chloride functional groups. This compound is primarily used in organic synthesis and various chemical reactions due to its reactivity and functional versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-nitrobenzene-1-sulfonyl Chloride typically involves the nitration of 3-hydroxybenzenesulfonyl chloride. The reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents. The process involves the following steps:
Nitration: 3-Hydroxybenzenesulfonyl chloride is treated with a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the ortho position relative to the hydroxyl group.
Purification: The reaction mixture is then neutralized, and the product is extracted and purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process is optimized for efficiency, yield, and safety, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-2-nitrobenzene-1-sulfonyl Chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro and sulfonyl chloride groups.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitrating mixtures are commonly used under acidic conditions.
Nucleophilic Substitution: Reagents include amines, alcohols, and thiols, typically under basic or neutral conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, tin(II) chloride, and iron powder in acidic media.
Major Products
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Amino Derivatives: Formed by the reduction of the nitro group.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2-nitrobenzene-1-sulfonyl Chloride is widely used in scientific research due to its reactivity and functional groups. Some of its applications include:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Bioconjugation: Employed in the modification of biomolecules such as proteins and peptides for labeling and detection purposes.
Material Science: Utilized in the preparation of functionalized polymers and materials with specific properties.
Medicinal Chemistry: Investigated for its potential use in the development of new drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-2-nitrobenzene-1-sulfonyl Chloride is primarily based on its ability to undergo electrophilic and nucleophilic reactions. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. The nitro group, being an electron-withdrawing group, enhances the electrophilicity of the aromatic ring, facilitating substitution reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and solubility.
Vergleich Mit ähnlichen Verbindungen
3-Hydroxy-2-nitrobenzene-1-sulfonyl Chloride can be compared with other similar compounds such as:
2-Hydroxy-3-nitrobenzene-1-sulfonyl Chloride: Similar structure but with different positions of the hydroxyl and nitro groups, leading to variations in reactivity and applications.
4-Nitrobenzenesulfonyl Chloride: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.
3-Nitrobenzenesulfonyl Chloride: Similar but without the hydroxyl group, affecting its solubility and interaction with other molecules.
These comparisons highlight the unique combination of functional groups in this compound, making it a valuable compound in various chemical and scientific applications.
Eigenschaften
Molekularformel |
C6H4ClNO5S |
|---|---|
Molekulargewicht |
237.62 g/mol |
IUPAC-Name |
3-hydroxy-2-nitrobenzenesulfonyl chloride |
InChI |
InChI=1S/C6H4ClNO5S/c7-14(12,13)5-3-1-2-4(9)6(5)8(10)11/h1-3,9H |
InChI-Schlüssel |
ZOBWOPCTAMULIB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)Cl)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-Dichloro-4-[4-(4-methyl-1-piperazinyl)-1-piperidyl]aniline](/img/structure/B13686054.png)

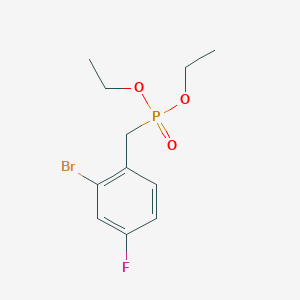
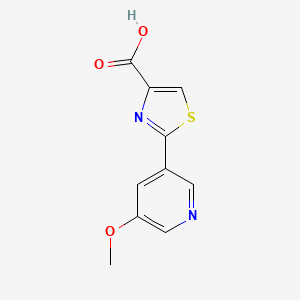
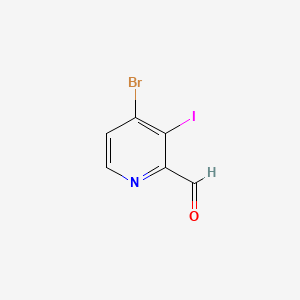
![8-Bromo-2-methyl-2,3-dihydro-[1,4]oxazino[2,3,4-hi]indazole](/img/structure/B13686091.png)
![(R)-1-[2-(Boc-amino)-3-methoxy-3-oxopropyl]-1H-pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13686098.png)
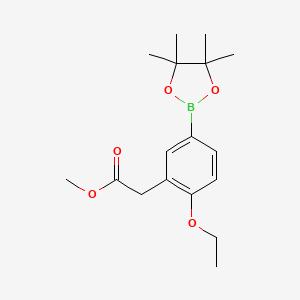
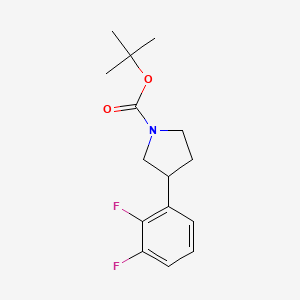
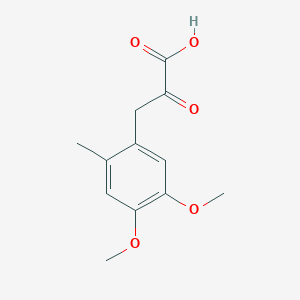
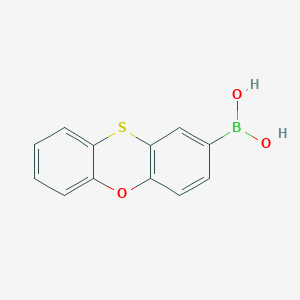
![2-(3-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13686126.png)
![tert-butyl 7-iodo-1-oxospiro[4H-isochromene-3,4'-piperidine]-1'-carboxylate](/img/structure/B13686130.png)
